molecular formula C20H24N4OS B5382281 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide

3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide

カタログ番号 B5382281
分子量: 368.5 g/mol
InChIキー: GUJKICVTNKMXJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. The compound belongs to the class of thiadiazole derivatives and has shown promising results in preclinical studies.

作用機序

The exact mechanism of action of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide is not fully understood, but it is believed to be a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for memory and learning. By blocking the alpha-5 receptor subtype, 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide is thought to enhance the activity of other GABA-A receptor subtypes, leading to improved cognitive function.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects in animal models. The drug has been found to increase acetylcholine release in the hippocampus, a neurotransmitter that is important for memory and learning. 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons in the brain.

実験室実験の利点と制限

One of the main advantages of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide is its selectivity for the alpha-5 receptor subtype, which reduces the risk of off-target effects. The compound has also shown good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the development of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide and other GABA-A alpha-5 receptor antagonists. One potential direction is the use of these compounds in combination with other drugs for the treatment of cognitive disorders. Another direction is the exploration of the therapeutic potential of these compounds in other neurological conditions such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide and its effects on the brain.

合成法

The synthesis of 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process starts with the synthesis of 5-(4-pyridinyl)-1,3,4-thiadiazole-2-amine, which is then coupled with 3,5-dimethyladamantan-1-amine to yield the final product. The purity and yield of the compound can be improved by several purification techniques such as recrystallization and column chromatography.

科学的研究の応用

3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide has been extensively studied in preclinical models for its potential in treating cognitive disorders. The compound has shown significant improvements in cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. The drug has also been tested in human clinical trials for the treatment of cognitive impairment associated with schizophrenia.

特性

IUPAC Name

3,5-dimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-18-7-13-8-19(2,10-18)12-20(9-13,11-18)16(25)22-17-24-23-15(26-17)14-3-5-21-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJKICVTNKMXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NN=C(S4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。